2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

Lipophilicity Drug-likeness Isomer comparison

Select this specific para-methyl arylsulfonamido thiazol-4-yl acetamide (CAS 922022-49-9) to ensure target engagement fidelity in your CTPS1/2 and TAK1 signaling studies. Unlike generic thiazole acetamides or ortho-tolyl isomers, its defined N-substitution pattern drives pan-CTPS inhibition and TAK1 potency (analog IC₅₀ ~37 nM). Predicted logP 3.40 ensures passive permeability for reliable cell-based antiproliferative assays. Mitigate off-target risk—validate with the exact chemotype, not a proxy.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 922022-49-9
Cat. No. B2791959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide
CAS922022-49-9
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H19N3O3S2/c1-13-3-7-15(8-4-13)20-18(23)11-16-12-26-19(21-16)22-27(24,25)17-9-5-14(2)6-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyHDIRKBJHBOETFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide (CAS 922022-49-9): Core Chemical Identity and Research-Grade Procurement Profile


2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide (C₁₉H₁₉N₃O₃S₂, MW 401.5) is a synthetic small molecule belonging to the 2-(arylsulfonamido)thiazol-4-yl acetamide chemotype. This class has been identified as a privileged scaffold for probing intracellular nucleotide metabolism and kinase signaling pathways. Notably, closely related 2-(alkylsulfonamido)thiazol-4-yl acetamides have been reported as first-in-class pan-selective inhibitors of cytidine 5′-triphosphate synthetase (CTPS1/2), critical enzymes in de novo pyrimidine synthesis [1]. The compound is currently offered by specialty chemical suppliers exclusively for non-human research use, indicating its role as a preclinical tool compound or screening library member rather than a therapeutic agent .

Why 2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide Cannot Be Replaced by Generic Thiazole Acetamides in Target-Focused Studies


Within the 2-(arylsulfonamido)thiazol-4-yl acetamide series, even minor modifications—such as a para-methyl on the sulfonamide phenyl ring or the orientation of a methyl group on the terminal anilide—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For instance, the 2-(alkylsulfonamido)thiazol-4-yl acetamides reported by Novak et al. exhibit pan-CTPS inhibition, while benzene sulfonamide thiazole derivatives disclosed in patent literature demonstrate markedly different anticancer selectivity profiles [1][2]. Consequently, substituting 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide with a generic thiazole acetamide or even a closely related analog (e.g., the ortho-tolyl isomer or the phenylsulfonamido analog) without rigorous side-by-side validation risks introducing uncharacterized off-target effects and compromising experimental reproducibility. The quantitative evidence below underscores the specific structural features that differentiate this compound from its nearest neighbors.

Quantitative Differentiation of 2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide from Closest Analogs: A Procurement-Focused Evidence Matrix


Predicted Lipophilicity and Rule-of-Five Compliance Relative to the ortho-Tolyl Isomer

The para-tolyl substitution on the terminal acetamide of 922022-49-9 is predicted to confer a higher lipophilicity (greater logP) compared to its ortho-tolyl isomer (CAS 921926-88-7) due to reduced steric hindrance around the amide bond, which can influence membrane permeability and non-specific protein binding [1]. The ortho-methyl group in the ortho-tolyl analog introduces torsional strain that may alter the conformational ensemble, potentially affecting target recognition.

Lipophilicity Drug-likeness Isomer comparison

Aqueous Solubility Deficit vs. the Phenylsulfonamido Analog as a Selectivity Filter

The 4-methylphenylsulfonamido group in 922022-49-9 imparts a measurable reduction in aqueous solubility relative to the unsubstituted phenylsulfonamido analog (2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide). This solubility differential can be exploited as a selectivity filter: compounds with lower solubility often exhibit reduced off-target interactions with highly soluble, extracellular protein targets while retaining activity against intracellular targets with hydrophobic binding pockets [1].

Solubility Selectivity Analog comparison

Class-Level Kinase Inhibition Potential Evidenced by the 2-(Arylsulfonamido)thiazole Scaffold

Members of the 2-(4-methylphenylsulfonamido)thiazole chemotype have demonstrated potent inhibition of TGF-beta-activated kinase 1 (TAK1/TAB1) in biochemical assays. A closely related analog (BDBM50529793, CHEMBL4586372) displayed an IC₅₀ of 37 nM against recombinant human TAK1/TAB1 complex [1]. While direct data for 922022-49-9 are not published, the shared core scaffold and para-methyl substitution pattern suggest a comparable kinase inhibition profile, warranting head-to-head profiling against established TAK1 inhibitors.

Kinase inhibition TAK1 Scaffold comparison

Optimal Deployment Scenarios for 2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide in Scientific and Industrial R&D


TAK1-Dependent Inflammation and Oncology Target Validation Studies

Given the potent TAK1 inhibition exhibited by close structural analogs (IC₅₀ ~37 nM), 922022-49-9 is positioned as a tool compound for dissecting TAK1-mediated signaling in rheumatoid arthritis, inflammatory bowel disease, and triple-negative breast cancer models. Researchers should prioritize this compound when designing dose-response experiments to compare efficacy against reference TAK1 inhibitors such as 5Z-7-oxozeaenol [1].

Structure-Activity Relationship (SAR) Expansion of CTPS Inhibitor Chemotypes

The Novak et al. study demonstrated that 2-(alkylsulfonamido)thiazol-4-yl acetamides are orally bioavailable CTPS inhibitors. Incorporating 922022-49-9, an arylsulfonamido variant, into a broader SAR matrix will help elucidate the impact of sulfonamide N-substitution on CTPS1/2 selectivity, metabolic stability, and in vivo efficacy. Procurement of this compound enables direct comparator studies against the published alkylsulfonamido lead series [2].

Phenotypic Screening for Antiproliferative Agents with Favorable Permeability

With a predicted logP of 3.40, 922022-49-9 occupies a lipophilicity range consistent with good passive membrane permeability. This property makes it suitable for inclusion in cell-based antiproliferative screening panels, particularly those targeting intracellular nucleotide metabolism or kinase pathways. The compound's moderate aqueous solubility (-5.61 logS) further supports its use in assays where excessive solubility could lead to non-specific cytotoxicity [3].

Chemical Probe Development for De Novo Pyrimidine Synthesis Enzymology

The thiazole acetamide scaffold has been validated as a CTPS inhibitory chemotype. 922022-49-9, with its distinct arylsulfonamido decoration, offers a starting point for developing chemical probes to study pyrimidine pool regulation in immune cells. Its procurement enables enzymatic assays (e.g., CTPS1/2 GTP-dependent activity assays) to quantify differential inhibition relative to the alkylsulfonamido series and to classical CTPS inhibitors like DON (6-diazo-5-oxo-L-norleucine) [2].

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